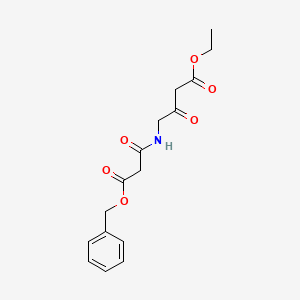
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amine, and a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate typically involves the following steps:
Protection of the Amine Group: The starting material, an amino acid derivative, is first protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Ester: The protected amino acid is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Acylation: The final step involves the acylation of the ester with an appropriate acylating agent, such as acetic anhydride, under basic conditions to introduce the keto group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium on carbon (Pd/C) for hydrogenolysis.
Major Products Formed
Hydrolysis: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Free amine after removal of the benzyloxycarbonyl group.
科学的研究の応用
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group is removed in vivo to release the active drug.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate involves its conversion to active metabolites in the body. The benzyloxycarbonyl group is cleaved by enzymatic action, releasing the free amine, which can then interact with biological targets. The keto group may also participate in nucleophilic addition reactions, forming covalent bonds with target proteins or enzymes.
類似化合物との比較
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-d-glycopyranoside: Another ester with protective groups used in glycosylation reactions.
Ethyl 4-(2-cyanoacetamido)benzoate: A compound used in the synthesis of thiazolidinone derivatives.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields of research and industry.
特性
分子式 |
C16H19NO6 |
|---|---|
分子量 |
321.32 g/mol |
IUPAC名 |
ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate |
InChI |
InChI=1S/C16H19NO6/c1-2-22-15(20)8-13(18)10-17-14(19)9-16(21)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,19) |
InChIキー |
YGAJTLCTZLPLMK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)CNC(=O)CC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



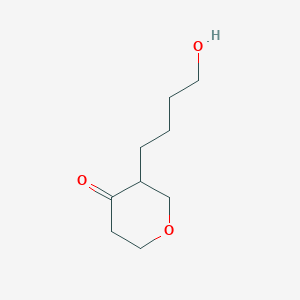
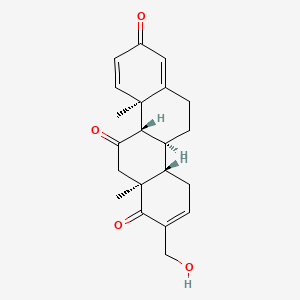
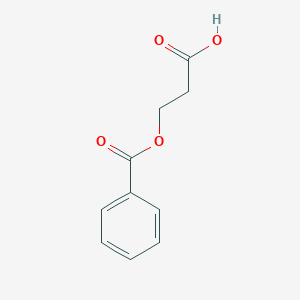

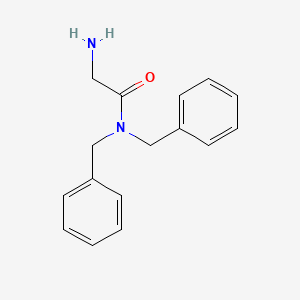
![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
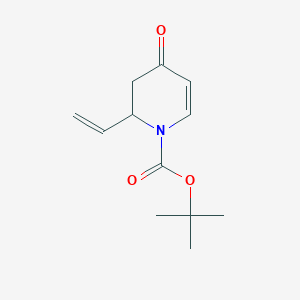

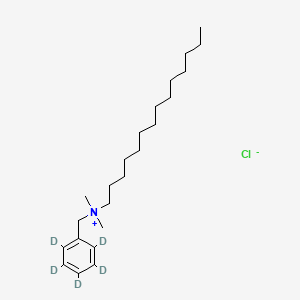
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
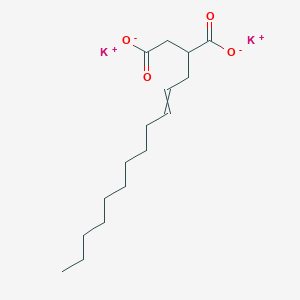
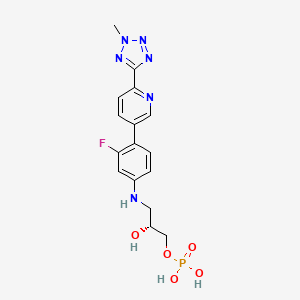
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
